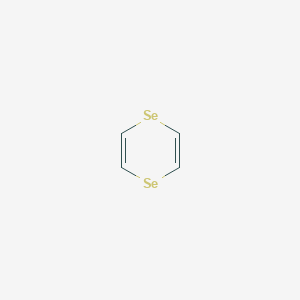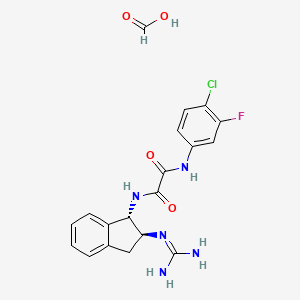![molecular formula C11H6O B14758174 3,6-Methanonaphtho[2,3-b]oxirene CAS No. 246-49-1](/img/structure/B14758174.png)
3,6-Methanonaphtho[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Methanonaphtho[2,3-b]oxirene is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, featuring an oxirane ring fused to the naphthalene core.
Preparation Methods
The synthesis of 3,6-Methanonaphtho[2,3-b]oxirene typically involves the reaction of naphthalene derivatives with epoxidizing agents. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to introduce the oxirane ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the product .
Chemical Reactions Analysis
3,6-Methanonaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can convert the oxirane ring to a diol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields diols, while nucleophilic substitution with amines results in amino alcohols .
Scientific Research Applications
3,6-Methanonaphtho[2,3-b]oxirene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive molecule.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism by which 3,6-Methanonaphtho[2,3-b]oxirene exerts its effects is primarily through its reactive oxirane ring. This ring can interact with various molecular targets, including nucleophiles in biological systems. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
3,6-Methanonaphtho[2,3-b]oxirene can be compared to other similar compounds, such as:
2,7-Methanonaphtho[2,3-b]oxirene-3,6-dione:
1,4-Methanonaphthalene,6,7-epoxy-: Another related compound with an epoxy group, but differing in the position of the oxirane ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
246-49-1 |
|---|---|
Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
5-oxatetracyclo[7.2.1.02,8.04,6]dodeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-7-3-6(1)8-4-10-11(12-10)5-9(7)8/h1-2,4-5H,3H2 |
InChI Key |
PAMBZJHLXRCIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=C4C(=CC3=C1C=C2)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
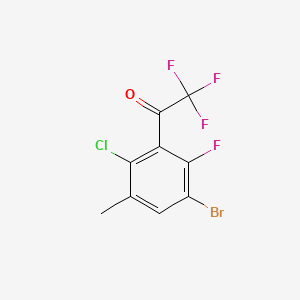
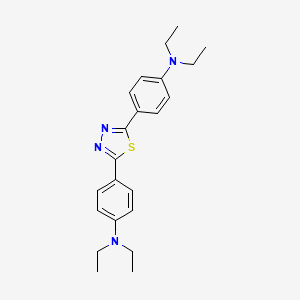

![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
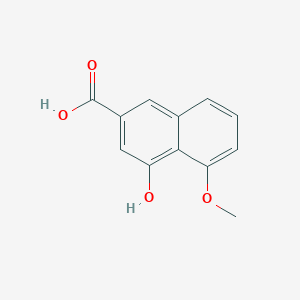
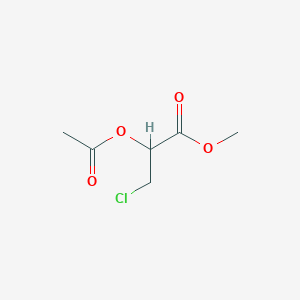
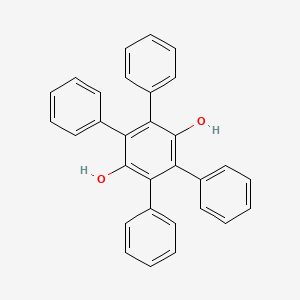
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)



